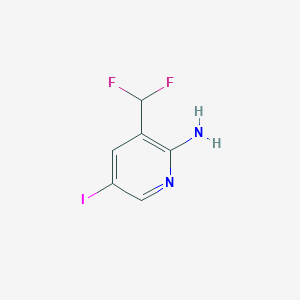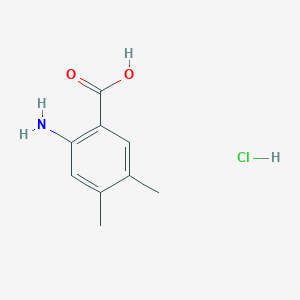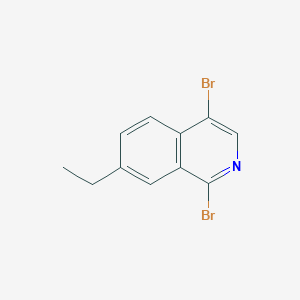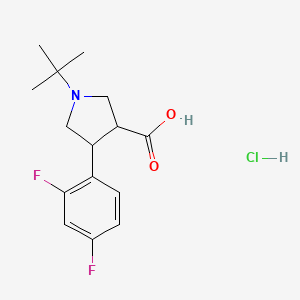
2-Amino-4-chloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It appears as a white or off-white crystalline solid and is soluble in common organic solvents . This compound is significant in various fields, including organic synthesis and agriculture.
Métodos De Preparación
The synthesis of 2-Amino-4-chloro-N-cyclopropylbenzamide can be achieved through multiple routes. One common method involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound . The reaction conditions typically involve the use of an appropriate solvent and maintaining a controlled temperature to ensure the desired product’s formation.
Análisis De Reacciones Químicas
2-Amino-4-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Amination: The amino group allows for further functionalization through amination reactions.
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-N-cyclopropylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Agriculture: The compound is used in plant protection to control various pests and pathogens.
Pharmaceutical Research: It is investigated for potential therapeutic applications, although specific details on its medicinal uses are limited.
Mecanismo De Acción
The exact mechanism of action for 2-Amino-4-chloro-N-cyclopropylbenzamide is not well-documented. its functional groups suggest it may interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular pathways involved would depend on the specific application and target organism or system.
Comparación Con Compuestos Similares
2-Amino-4-chloro-N-cyclopropylbenzamide can be compared to other benzamide derivatives, such as:
2-Amino-4-chlorobenzoic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Amino-2-chloro-N-cyclopropylbenzamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Propiedades
Número CAS |
63887-20-7 |
|---|---|
Fórmula molecular |
C10H11ClN2O |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
2-amino-4-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
Clave InChI |
OSYHQZRVVFBTEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)




![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)



